2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate
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Overview
Description
2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound with a molecular formula of C23H19N5O6S. This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE typically involves multiple stepsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the imino and oxo groups.
Substitution: The ethoxy and benzenesulfonate groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiadiazolo-pyrimidine core plays a crucial role in these interactions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-ETHOXY-4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-chlorobenzoate .
- (6Z)-6-{3-Ethoxy-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
These compounds share the thiadiazolo-pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O5S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H20N4O5S2/c1-3-19-25-26-20(23)16(21(27)24-22(26)32-19)12-14-10-11-17(18(13-14)30-4-2)31-33(28,29)15-8-6-5-7-9-15/h5-13,23H,3-4H2,1-2H3/b16-12-,23-20? |
InChI Key |
PHOCGORFPWVEBF-NTCRLEKGSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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